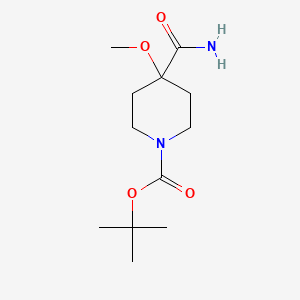
1-Boc-4-carbamoyl-4-methoxy-piperidine
Overview
Description
1-Boc-4-carbamoyl-4-methoxy-piperidine is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. It is a piperidine derivative with a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom, and a carbamoyl and methoxy group attached to the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Boc-4-carbamoyl-4-methoxy-piperidine can be synthesized through a multi-step process. One common method involves the reaction of 4-piperidinemethanol with di-tert-butyl dicarbonate to form N-Boc-4-piperidinemethanol. This intermediate can then be further reacted with appropriate reagents to introduce the carbamoyl and methoxy groups .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
1-Boc-4-carbamoyl-4-methoxy-piperidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups attached to the piperidine ring.
Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and acids like trifluoroacetic acid for deprotection reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Boc-4-carbamoyl-4-methoxy-piperidine has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-Boc-4-carbamoyl-4-methoxy-piperidine involves its interaction with specific molecular targets and pathways. The Boc protecting group provides stability during reactions, while the carbamoyl and methoxy groups can participate in various chemical interactions. These functional groups allow the compound to act as a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
N-Boc-4-piperidinemethanol: Similar in structure but lacks the carbamoyl and methoxy groups.
1-Boc-4-[methoxy(methyl)carbamoyl]piperidine: Another derivative with a different substitution pattern.
Uniqueness
1-Boc-4-carbamoyl-4-methoxy-piperidine is unique due to its specific combination of functional groups, which provide distinct reactivity and stability. This makes it a valuable compound in various synthetic and research applications.
Properties
IUPAC Name |
tert-butyl 4-carbamoyl-4-methoxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-11(2,3)18-10(16)14-7-5-12(17-4,6-8-14)9(13)15/h5-8H2,1-4H3,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWJHKMGFCCPLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















